4-(5-Bromothiazol-2-yl)butan-1-amine
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Overview
Description
4-(5-Bromothiazol-2-yl)butan-1-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the thiazole ring, which is further connected to a butan-1-amine chain. The unique structure of this compound makes it a valuable tool in various scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(5-Bromothiazol-2-yl)butan-1-amine typically involves the reaction of 5-bromothiazole with butan-1-amine under specific conditions. One common method involves the use of a Schiff base ligand, which is synthesized using salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine . The reaction conditions often include traditional and microwave-assisted procedures to enhance efficiency and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(5-Bromothiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Scientific Research Applications
4-(5-Bromothiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Bromothiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring plays a crucial role in its biological activity, allowing it to bind to bacterial enzymes and inhibit their function. This inhibition disrupts essential cellular processes, leading to the death of bacterial cells .
Comparison with Similar Compounds
4-(5-Bromothiazol-2-yl)butan-1-amine can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
5-Bromothiazole: A precursor in the synthesis of various thiazole-based compounds.
Thiazole-4-carboxylate Schiff bases: These compounds exhibit significant antibacterial and antifungal potential.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the thiazole ring and the butan-1-amine chain, making it a versatile compound for diverse applications.
Properties
Molecular Formula |
C7H11BrN2S |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H11BrN2S/c8-6-5-10-7(11-6)3-1-2-4-9/h5H,1-4,9H2 |
InChI Key |
MOKXRBPWYGSVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CCCCN)Br |
Origin of Product |
United States |
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